molecular formula C11H22N2O3S B2613796 Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate CAS No. 2361634-19-5

Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate

Cat. No.: B2613796
CAS No.: 2361634-19-5
M. Wt: 262.37
InChI Key: QLUJUESKZKQCBY-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate is a complex organic compound that features a tert-butyl group, a cyclobutyl ring, and a methylsulfonimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the cyclobutyl ring, followed by the introduction of the methylsulfonimidoyl group and the tert-butyl carbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological pathways involving sulfonimidoyl groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group can act as a reactive site, participating in various biochemical reactions. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate
  • Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. The cyclobutyl ring adds rigidity to the molecule, while the methylsulfonimidoyl group offers a site for various chemical transformations.

Properties

IUPAC Name

tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-9-5-8(6-9)7-17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUJUESKZKQCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CS(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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